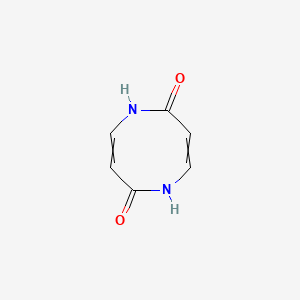

1,5-Diazocine-2,6(1H,5H)-dione

Description

Structure

3D Structure

Properties

CAS No. |

652995-63-6 |

|---|---|

Molecular Formula |

C6H6N2O2 |

Molecular Weight |

138.12 g/mol |

IUPAC Name |

1,5-dihydro-1,5-diazocine-2,6-dione |

InChI |

InChI=1S/C6H6N2O2/c9-5-1-3-7-6(10)2-4-8-5/h1-4H,(H,7,10)(H,8,9) |

InChI Key |

PNOZCJLGKWLDSL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=O)C=CNC1=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,5 Diazocine 2,6 1h,5h Dione and Its Analogs

Retrosynthetic Analysis and Key Disconnection Strategies for the 1,5-Diazocine-2,6(1H,5H)-dione Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. For the this compound core, the most logical disconnections involve the two amide bonds, given their prevalence in synthetic chemistry and the availability of numerous methods for their formation.

A primary disconnection strategy breaks the two C-N bonds of the amide functionalities. This approach leads to two main types of acyclic precursors:

A β-amino acid derivative and a protected β-amino acid: This involves the formation of one amide bond first, followed by a final intramolecular cyclization to form the second amide bond.

A diamine and a dicarboxylic acid derivative: This strategy relies on a double intermolecular condensation reaction. Specifically, this would involve a 1,3-diaminopropane (B46017) derivative and a succinic acid derivative.

For benzo-fused analogs, such as dibenzo[b,f] tandfonline.comnih.gov-diazocine-6,12(5H,11H)dione, a common retrosynthetic pathway involves disconnection of the two amide bonds to reveal two molecules of an anthranilic acid derivative. This approach is particularly advantageous due to the wide availability of substituted anthranilic acids, allowing for the synthesis of a diverse library of analogs.

Established Synthetic Routes to this compound

Several synthetic strategies have been established for the construction of the this compound ring system and its analogs. These methods primarily rely on cyclization reactions, with a focus on efficient amide bond formation.

Cyclization Reactions via Amide Bond Formation

The most direct and widely employed method for the synthesis of 1,5-diazocine-2,6-diones is through intramolecular or intermolecular cyclization reactions that form the constituent amide bonds.

A notable example is the synthesis of unsymmetrically substituted dibenzo[b,f] tandfonline.comnih.govdiazocine-6,12(5H,11H)diones. nih.govresearchgate.net This facile three-step method utilizes variously substituted 1H-benzo[d] tandfonline.comchemistrysteps.comoxazine-2,4-diones (isatoic anhydrides) and 2-aminobenzoic acids as starting materials. nih.govresearchgate.net The reaction proceeds through the initial formation of a 2-(2-aminobenzamido)benzoic acid intermediate, which is then esterified and subsequently cyclized in the presence of a strong base like sodium hydride to yield the desired diazocinedione.

| Starting Material 1 | Starting Material 2 | Key Reagents | Product | Reference |

| Isatoic Anhydride (B1165640) | 2-Aminobenzoic Acid | 1. NaOH, H2O2. H2SO4, MeOH3. NaH, THF | Dibenzo[b,f] tandfonline.comnih.govdiazocine-6,12(5H,11H)dione | nih.gov |

Ring-Expansion and Contraction Strategies

Ring-expansion reactions provide an alternative approach to medium-sized rings, which can be challenging to synthesize via direct cyclization due to entropic factors.

One documented ring-expansion strategy for the synthesis of a dibenzo[b,f] tandfonline.comnih.govdiazocinedione involves a Beckmann rearrangement of an anthraquinone (B42736) mono-oxime. tandfonline.com The Beckmann rearrangement is a classic organic reaction that converts an oxime to an amide under acidic conditions. wikipedia.org In this context, the oxime derived from anthraquinone undergoes rearrangement to insert a nitrogen atom into the ring system, thereby expanding the six-membered ring to the eight-membered diazocinedione.

Another related approach is the Schmidt reaction , which can be used to synthesize a diazocinedione from anthraquinone. tandfonline.com The Schmidt reaction involves the reaction of a ketone with hydrazoic acid (HN₃) in the presence of a strong acid, leading to the insertion of a nitrogen atom.

Currently, there is a lack of specific examples in the literature detailing ring-contraction strategies for the synthesis of the this compound core.

Multi-Component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical approach to complex molecules. However, there is currently a paucity of published research specifically detailing the application of MCRs for the synthesis of the this compound scaffold. The development of such a reaction would be a significant advancement in the field, allowing for rapid access to a diverse range of substituted diazocinediones.

Innovative and Sustainable Synthetic Paradigms

Modern synthetic chemistry places a strong emphasis on the development of innovative and sustainable methods that minimize waste, reduce energy consumption, and utilize environmentally benign reagents.

Transition Metal-Catalyzed Approaches to Diazocine Ring Systems

Transition metal catalysis has revolutionized organic synthesis, enabling the formation of challenging bonds with high efficiency and selectivity. While the application of transition metal catalysis to the synthesis of this compound is not extensively documented, the broader field of diazocine synthesis has benefited from these methodologies. For instance, palladium-catalyzed cross-coupling reactions are often employed in the synthesis of precursors for more complex diazocine systems.

The development of novel transition metal-catalyzed cyclization or ring-expansion reactions specifically targeting the this compound core represents a promising area for future research. Such methods could offer milder reaction conditions and improved functional group tolerance compared to traditional approaches.

Organocatalytic Methodologies for this compound Synthesis

While specific organocatalytic methods for the direct synthesis of the parent this compound are not extensively documented, the principles of organocatalysis have been successfully applied to the enantioselective synthesis of related medium-sized lactams, such as azocanones. These methodologies offer a valuable precedent for the potential development of organocatalytic routes to chiral diazocinediones.

One notable example is the Michael addition/proton transfer/lactamization organocascade process. This strategy has been employed to deliver medium-sized lactams, including eight-membered azocanones, in high enantiopurity. The reaction is typically catalyzed by a chiral organocatalyst, which activates the substrate and controls the stereochemical outcome of the reaction. The versatility of this approach suggests its potential adaptation for the synthesis of chiral this compound derivatives by employing appropriately functionalized linear precursors.

The key advantages of organocatalysis in this context include the use of metal-free catalysts, milder reaction conditions, and the ability to achieve high levels of stereocontrol. The development of novel organocatalytic systems tailored for the cyclization of precursors to this compound is a promising area for future research.

Photochemical and Electrochemical Synthesis Techniques

Modern synthetic chemistry has increasingly turned to photochemical and electrochemical methods to access novel reactivity and construct complex molecular architectures. While direct applications of these techniques to the synthesis of this compound are not yet widely reported, related transformations in the synthesis of other nitrogen heterocycles highlight their potential.

Photochemical Synthesis: Photochemical reactions, initiated by the absorption of light, can provide the energy required to overcome the activation barriers of challenging cyclization reactions. For instance, photochemical alkylation-cyclization cascades have been developed for the synthesis of lactams. These reactions often proceed under mild, additive-free conditions. The application of such a strategy to a suitable linear precursor could potentially yield the this compound core.

Electrochemical Synthesis: Electrochemical methods offer a green and powerful alternative to traditional chemical redox reagents for the formation of carbon-heteroatom bonds. Electrosynthesis has been successfully employed for the intramolecular cyclization of amides to form various N-heterocycles. The generation of reactive radical intermediates under electrochemical conditions can facilitate the formation of the eight-membered ring of the diazocinedione scaffold. The precise control over the reaction conditions afforded by electrochemistry could be advantageous in optimizing the yield and selectivity of such a transformation.

Flow Chemistry and Continuous Synthesis of this compound

Flow chemistry, or continuous synthesis, has emerged as a transformative technology in modern organic synthesis, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processes. The application of flow chemistry to the synthesis of lactams has demonstrated marked improvements, including drastically reduced reaction times and higher yields.

A modular, three-step strategy for the synthesis of substituted γ-lactams has been reported that utilizes a continuous-flow photochemical cascade. This approach allows for rapid reaction times, on the order of minutes, and is scalable. The principles of this methodology could be adapted for the continuous synthesis of this compound, potentially leading to a more efficient and sustainable manufacturing process.

The benefits of a continuous flow approach for the synthesis of this compound would include:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with handling reactive intermediates or exothermic reactions.

Improved Efficiency: The superior heat and mass transfer in flow systems can lead to higher reaction rates and improved yields.

Scalability: Scaling up a flow process is typically more straightforward than for a batch reaction, involving running the reactor for a longer duration.

Enantioselective and Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure chiral molecules is of paramount importance in medicinal chemistry. The development of enantioselective and stereoselective methods for the synthesis of chiral this compound derivatives is crucial for exploring their potential biological activities.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This is a well-established and reliable strategy in asymmetric synthesis.

Commonly used chiral auxiliaries, such as Evans oxazolidinones and pseudoephedrine, have been successfully employed in the diastereoselective alkylation of amides. This approach could be extended to the synthesis of chiral this compound derivatives. For example, a linear precursor containing a chiral auxiliary could be selectively alkylated to introduce a stereocenter, followed by cyclization to form the diazocinedione ring. The choice of chiral auxiliary and reaction conditions would be critical in achieving high diastereoselectivity.

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Reference Compound |

|---|---|---|

| Evans Oxazolidinones | Diastereoselective alkylation, aldol (B89426) reactions | (S)-4-Benzyl-2-oxazolidinone |

| Pseudoephedrine | Diastereoselective alkylation of amides | (1S,2S)-(+)-Pseudoephedrine |

Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, is a highly efficient and atom-economical approach to asymmetric synthesis. As mentioned in section 2.3.2, organocatalytic cascade reactions have shown great promise for the enantioselective synthesis of medium-sized lactams.

A Michael addition/proton transfer/lactamization organocascade process represents a state-of-the-art example of asymmetric catalysis applicable to the synthesis of eight-membered rings. Such a strategy, if developed for this compound precursors, would involve the use of a chiral catalyst to control the initial stereocenter-forming reaction, which would then direct the stereochemistry of the subsequent cyclization. The development of novel chiral catalysts, including both organocatalysts and metal-based catalysts, specifically designed for the asymmetric synthesis of diazocinediones is an active area of research.

Post-Synthetic Derivatization and Functionalization of the this compound Scaffold

Post-synthetic derivatization of the this compound scaffold is a valuable strategy for creating libraries of analogs with diverse functionalities, which can be used to modulate the physicochemical and biological properties of the core structure. The amide nitrogen atoms of the diazocinedione ring are prime targets for functionalization.

For the related dibenzo[b,f] rsc.orgnih.govdiazocine-6,12(5H,11H)dione scaffold, a variety of post-cyclization modifications have been reported. These include N-alkylation and N-acylation reactions. rsc.org For instance, treatment with alkyl halides in the presence of a base can introduce alkyl groups at the nitrogen positions. Similarly, acylation with acid chlorides or anhydrides can be used to append acyl moieties. rsc.org

These transformations can be used to introduce a wide range of functional groups, including but not limited to:

Alkyl chains to modify lipophilicity.

Functional groups for bioconjugation, such as alkynes or azides for click chemistry.

Pharmacophoric elements to enhance biological activity.

The ability to readily functionalize the this compound core significantly enhances its value as a scaffold for medicinal chemistry and drug discovery programs.

Table 2: Examples of Post-Synthetic Modifications on a Related Diazocinedione Scaffold

| Reaction Type | Reagents | Product |

|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., NaH) | N-Alkyl-diazocinedione |

N-Functionalization Strategies (e.g., Alkylation, Acylation, Arylation)

Post-cyclization modification of the nitrogen atoms within the diazocine ring is a crucial strategy for creating structural diversity and modulating the properties of these compounds.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atoms of dibenzo[b,f] beilstein-journals.orgnih.govdiazocine-6,12(5H,11H)-dione has been successfully achieved. For instance, the treatment of 5-methyldibenzo[b,f] beilstein-journals.orgnih.govdiazocine-6,12(5H,11H)-dione with ethyl bromoacetate (B1195939) in the presence of 60% sodium hydride in mineral oil leads to the formation of ethyl 2-(11-methyl-6,12-dioxo-11,12-dihydrodibenzo[b,f] beilstein-journals.orgnih.govdiazocin-5(6H)-yl)acetate in a 78% yield nih.gov. Similarly, N,N'-disubstituted 5,12-dihydrodibenzo[b,f] beilstein-journals.orgmdpi.comdiazocine-6,11-diones have been synthesized through post-cyclization modifications with alkylating agents mdpi.com.

N-Acylation: Acyl groups can also be readily introduced onto the nitrogen atoms. Heating 5-methyldibenzo[b,f] beilstein-journals.orgnih.govdiazocine-6,12(5H,11H)-dione in boiling acetic anhydride for three hours results in the corresponding N-acyl derivative, 5-acetyl-11-methyldibenzo[b,f] beilstein-journals.orgnih.govdiazocine-6,12(5H,11H)-dione, in an 89% yield nih.gov. This high-yielding reaction demonstrates a straightforward method for N-acylation.

N-Arylation: While N-alkylation and N-acylation are well-documented, information regarding the N-arylation of 1,5-diazocine-2,6(1H,5H)-diones and their direct analogs is limited in the reviewed literature. Further research is needed to develop efficient methodologies for the introduction of aryl groups at the nitrogen positions of this heterocyclic system.

| Reaction Type | Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-Alkylation | 5-methyldibenzo[b,f] beilstein-journals.orgnih.govdiazocine-6,12(5H,11H)-dione | Ethyl bromoacetate, 60% NaH in mineral oil | Ethyl 2-(11-methyl-6,12-dioxo-11,12-dihydrodibenzo[b,f] beilstein-journals.orgnih.govdiazocin-5(6H)-yl)acetate | 78% | nih.gov |

| N-Acylation | 5-methyldibenzo[b,f] beilstein-journals.orgnih.govdiazocine-6,12(5H,11H)-dione | Acetic anhydride, reflux, 3h | 5-acetyl-11-methyldibenzo[b,f] beilstein-journals.orgnih.govdiazocine-6,12(5H,11H)-dione | 89% | nih.gov |

Functionalization at Carbonyl and Alkyl Positions

The functionalization of the carbonyl groups and the alkyl positions of the this compound ring system offers another avenue for creating diverse analogs. However, the available literature primarily focuses on modifications of the nitrogen atoms and the fused aromatic rings in dibenzo analogs.

One notable transformation at the carbonyl position is the conversion of the dione (B5365651) to a dithiolactam. For example, heating 8-bromo-2,3-dimethoxydibenzo[b,f] beilstein-journals.orgnih.govdiazocine-6,12(5H,11H)-dione with p-tolyl Davy-reagent in boiling anhydrous THF for 18 hours resulted in the formation of the corresponding dithiolactam derivative, 8-bromo-2,3-dimethoxydibenzo[b,f] beilstein-journals.orgnih.govdiazocine-6,12(5H,11H)-dithione, in 58% yield nih.gov.

Information regarding the direct functionalization of the alkyl (methylene) positions of the parent this compound is scarce in the reviewed scientific literature. Research in this area would be beneficial for expanding the chemical space of this heterocyclic family.

Strategies for Regioselective Derivatization

Achieving regioselectivity in the derivatization of unsymmetrically substituted 1,5-diazocine-2,6(1H,5H)-diones is a significant synthetic challenge. The development of methods that can selectively functionalize one of the two nitrogen atoms or specific positions on the diazocine ring is crucial for the synthesis of well-defined, complex molecules.

The synthesis of unsymmetrically substituted dibenzo[b,f] beilstein-journals.orgnih.govdiazocine-6,12(5H,11H)diones using isatoic anhydrides and 2-aminobenzoic acids provides a foundational strategy for accessing unsymmetrical scaffolds nih.govnih.govmdpi.comresearchgate.net. Once the unsymmetrical core is established, subsequent functionalization reactions, such as N-alkylation or N-acylation, can be explored. The differential reactivity of the two nitrogen atoms in an unsymmetrical diazocinedione could potentially be exploited for regioselective derivatization, although specific strategies for achieving this are not extensively detailed in the currently available literature. Further investigation into protecting group strategies and the influence of electronic and steric effects on the reactivity of the nitrogen atoms is warranted.

Synthetic Challenges and Process Optimization in this compound Production

The synthesis of this compound and its analogs is not without its challenges. The formation of an eight-membered ring can be entropically disfavored, often leading to low yields or the formation of polymeric byproducts. For instance, perhydro-1,5-diazocine-2,6-dione has been observed to polymerize in the solid state in the presence of water vapor to produce poly-β-alanine researchgate.net. It also polymerizes rapidly when heated above its melting temperature without water researchgate.net.

Process optimization is therefore crucial for improving the efficiency and scalability of these syntheses. Key areas for optimization include:

Reaction Conditions: Careful selection of solvents, bases, and temperatures can significantly impact the yield and purity of the desired product. The use of anhydrous conditions is often necessary to prevent side reactions.

Catalyst Selection: For certain transformations, the choice of catalyst can be critical. For example, in the synthesis of related diazocine structures, various cyclization promoters have been explored researchgate.net.

Purification Techniques: Efficient purification methods are necessary to isolate the desired diazocine derivatives from starting materials, reagents, and byproducts.

A review of synthetic approaches to 1,5-diazocin-2-ones highlights that direct eight-membered ring-closure of linear precursors can be problematic due to entropic factors researchgate.net. This has spurred the development of alternative methods, including metal-templated cyclizations and intramolecular N-acylation of amines researchgate.net. Further research into novel synthetic routes and the optimization of existing procedures is essential for the efficient and large-scale production of this compound and its diverse analogs.

Chemical Reactivity and Mechanistic Studies of 1,5 Diazocine 2,6 1h,5h Dione

Reactivity Profile of the 1,5-Diazocine-2,6(1H,5H)-dione Ring System

The reactivity of the this compound ring is a composite of the individual reactivities of its constituent amide groups, influenced by the conformational constraints of the eight-membered ring.

The carbonyl carbons of the amide groups in this compound are electrophilic and thus susceptible to attack by nucleophiles. This reactivity is typical of amides and leads to nucleophilic acyl substitution reactions. The general mechanism involves the initial attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the departure of a leaving group, which in the case of ring-opening reactions would be a portion of the ring itself.

Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the amide bonds can be cleaved. This hydrolysis would lead to the ring-opening of the diazocinedione to ultimately form linear amino acids. The rate of hydrolysis is influenced by pH and temperature. Enzymatic hydrolysis of certain lactams is also a known process, with some enzymes exhibiting specificity for ring size. acs.orgresearchgate.netnih.gov

Aminolysis: The reaction with amines, or aminolysis, can also lead to the cleavage of the amide bonds. This process is significant in the context of polymer chemistry, where such reactions can be used to modify or degrade polymers derived from lactams. The aminolysis of N-aroyl β-lactams has been shown to proceed via a concerted mechanism. rsc.org

Table 1: Predicted Nucleophilic Acyl Substitution Reactions at the Carbonyl Centers

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Water (Hydrolysis) | H₂O / H⁺ or OH⁻ | Ring-opened amino acid derivatives |

| Alcohol (Alcoholysis) | ROH / H⁺ or Base | Ring-opened ester-amide derivatives |

| Amine (Aminolysis) | RNH₂ | Ring-opened diamide (B1670390) derivatives |

| Hydride | LiAlH₄ | Reduction to cyclic diamine |

Electrophilic Reactivity at Nitrogen Atoms

The nitrogen atoms in the this compound ring possess lone pairs of electrons, making them nucleophilic and susceptible to reaction with electrophiles. However, the delocalization of these lone pairs into the adjacent carbonyl groups reduces their nucleophilicity compared to amines.

Alkylation: The nitrogen atoms can be alkylated using alkyl halides or other alkylating agents, typically in the presence of a base to deprotonate the amide nitrogen. This reaction introduces alkyl substituents onto the nitrogen atoms of the diazocine ring. The synthesis of eight- and nine-membered heterocyclic rings containing two heteroatoms has been achieved through alkylation reactions. thepharmajournal.com Ruthenium-catalyzed C–H bond alkylation has also been demonstrated for cyclic amides. acs.org

Acylation: Acylation of the nitrogen atoms can be achieved using acyl chlorides or anhydrides. This reaction leads to the formation of N-acyl derivatives of the diazocinedione. N-acylation can significantly impact the chemical properties of the amide bond. researchgate.netnih.gov

Table 2: Electrophilic Reactions at the Nitrogen Atoms

| Electrophile | Reagent Example | Product Type |

|---|---|---|

| Alkyl Halide | R-X (e.g., CH₃I) | N-Alkyl-1,5-diazocine-2,6-dione |

| Acyl Halide | RCOCl (e.g., CH₃COCl) | N-Acyl-1,5-diazocine-2,6-dione |

| Acyl Anhydride (B1165640) | (RCO)₂O | N-Acyl-1,5-diazocine-2,6-dione |

Acidity and Basicity Considerations for the Diazocine Core

The acidity and basicity of this compound are relatively weak. The amide protons on the nitrogen atoms are weakly acidic, with a pKa generally well above 15. chemeurope.com They can be deprotonated by strong bases to form amide anions, which are more potent nucleophiles.

The carbonyl oxygens are weakly basic and can be protonated under strongly acidic conditions. The pKa of the conjugate acid of an amide is typically around -0.5 to -1. chemeurope.com This protonation can activate the carbonyl group towards nucleophilic attack. The basicity of amides is significantly lower than that of amines due to the resonance delocalization of the nitrogen lone pair. chemeurope.com

Ring-Opening and Ring-Contraction Reactions of this compound

Ring-Opening Polymerization: "Perhydro-1,5-diazocine-2,6-dione," another name for the title compound, can undergo ring-opening polymerization. In the solid state and in the presence of water vapor, it polymerizes to yield poly-β-alanine. researchgate.net This polymerization can also occur rapidly when the monomer is heated above its melting point without the presence of water, suggesting a partial melt polycondensation mechanism. researchgate.net Cationic ring-opening polymerization is a common method for polymerizing cyclic monomers like oxazolines. beilstein-journals.org

Oxidation-Reduction Chemistry of the Diazocine Moiety

Reduction: The amide groups in this compound can be reduced to the corresponding amines. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon, eventually leading to the conversion of the carbonyl group (C=O) into a methylene (B1212753) group (CH₂). This would result in the formation of the corresponding cyclic diamine, 1,5-diazocane.

Oxidation: The oxidation of amides can lead to a variety of products depending on the oxidizing agent and the reaction conditions. Anodic oxidation of bisamides has been shown to result in methoxylation at the α-position to the nitrogen atom. beilstein-journals.org In some cases, C-C bond cleavage can occur. beilstein-journals.org The development of methods for the direct oxidation of amines to amides is an active area of research.

Pericyclic Reactions and Rearrangements Involving the Eight-Membered Ring

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.org While specific examples involving the this compound ring are not well-documented, the potential for such reactions exists, particularly under photochemical or thermal conditions. The synthesis of medium-sized heterocycles can be achieved through transition-metal-catalyzed intramolecular cyclizations. nih.gov

Rearrangements: Skeletal rearrangements of amides can provide access to complex nitrogen-containing structures. nih.gov Photochemical rearrangements of amides are also known. nih.govresearchgate.net For instance, the Beckmann rearrangement, which converts oximes to amides, can be initiated photochemically. nih.gov While not a direct rearrangement of the diazocine ring itself, such reactions highlight the potential for structural reorganization within amide-containing molecules. The synthesis of eight-membered cyclic amines has been accomplished through a Claisen rearrangement. nih.gov

Detailed Mechanistic Investigations using Kinetic and Isotopic Labeling Studies

Currently, there is a notable absence of published research focusing on detailed kinetic and isotopic labeling studies specifically for this compound. Such studies are crucial for unraveling the intricate details of reaction mechanisms, including the determination of rate-limiting steps and the involvement of specific atoms in bond-breaking and bond-forming processes.

Transition State Characterization

Direct experimental or computational characterization of transition states involved in the reactions of this compound is not reported in the available literature. Transition state analysis is fundamental to understanding the energy barriers and geometries of reacting molecules as they transform into products. Without kinetic or computational data, the nature of these high-energy species for reactions involving this compound remains speculative.

While the broader class of diazocine-containing compounds continues to be of interest for their potential biological activities, the fundamental chemical reactivity and mechanistic underpinnings of the parent this compound structure represent a significant gap in the current chemical literature. Future research, incorporating rigorous kinetic analysis, isotopic labeling experiments, and computational modeling, will be necessary to fully illuminate the mechanistic landscape of this heterocyclic compound.

Comprehensive Spectroscopic and Crystallographic Characterization of 1,5 Diazocine 2,6 1h,5h Dione and Its Derivatives

X-ray Crystallography: Elucidation of Solid-State Structures

X-ray crystallography has been an indispensable tool for the unambiguous determination of the three-dimensional structures of 1,5-diazocine-2,6(1H,5H)-dione derivatives. These studies have provided precise information on bond lengths, bond angles, conformational preferences, and intermolecular interactions, which are crucial for understanding their chemical and physical properties.

Single-crystal X-ray diffraction analyses of various derivatives have revealed that the bond lengths and angles generally fall within normal ranges. For instance, in the case of 5,11-Dimethyldibenzo[b,f] mdpi.comnih.govdiazocine-6,12(5H,11H)-dione, the molecular geometry is well-defined with standard bond parameters nih.gov. Detailed crystallographic data, including valence and torsion angles, for a series of unsymmetrically substituted dibenzo[b,f] mdpi.comnih.govdiazocine-6,12(5H,11H)-diones have also been determined, confirming the expected molecular connectivity and geometry nih.gov.

A representative set of crystallographic data for 5,11-Dimethyldibenzo[b,f] mdpi.comnih.govdiazocine-6,12(5H,11H)-dione is presented in the interactive table below.

| Parameter | Value |

|---|---|

| Empirical formula | C16H14N2O2 |

| Formula weight | 266.29 |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 11.2715 (10) |

| b (Å) | 7.9113 (7) |

| c (Å) | 15.4100 (14) |

| β (°) | 101.611 (1) |

| Volume (ų) | 1346.0 (2) |

| Z | 4 |

A recurring conformational motif observed in the crystal structures of dibenzo[b,f] mdpi.comnih.govdiazocine-6,12(5H,11H)-dione derivatives is a "butterfly" or boat-like conformation of the central eight-membered ring nih.gov. This conformation is characterized by the dihedral angle between the two fused benzene (B151609) rings. For 5,11-Dimethyldibenzo[b,f] mdpi.comnih.govdiazocine-6,12(5H,11H)-dione, this dihedral angle is 75.57 (3)° nih.gov. In a series of N,N'-disubstituted dianthranilides, the dihedral angles were found to be 78.2°, 83.9°, and 77.5°, which are smaller than in the unsubstituted counterparts nih.gov. This indicates that the nature of the substituents on the nitrogen atoms can influence the degree of folding in the diazocine ring.

The solid-state packing of these derivatives is often governed by a variety of intermolecular interactions. In the crystal structure of 3,8-di-tert-butyl-1,6-diphenyl-4,9-di(pyridin-2-yl)-1,6-dihydrodipyrazolo[3,4-b:3′,4′-f] mdpi.comnih.govdiazocine, short intermolecular H···H interactions between the tert-butyl groups, along with π-π stacking interactions, play a significant role in the formation of the supramolecular assembly mdpi.com. For derivatives containing N-H moieties, hydrogen bonding is a key contributor to the crystal packing. These interactions can lead to the formation of one-, two-, or three-dimensional networks.

Polymorphism, the ability of a compound to exist in more than one crystal form, has been observed in related heterocyclic systems synthesized alongside 1,5-diazocine derivatives. For instance, a dipyrazolopyrimidine synthesized in a related study exhibited isostructural dimorphism, crystallizing in two different monoclinic systems (P21/c) depending on the crystallization solvent mdpi.com. This highlights the sensitivity of the solid-state structure to crystallization conditions. While extensive polymorphism studies on this compound itself are not widely reported, the potential for polymorphic behavior in its derivatives is an important consideration in materials science and pharmaceutical applications.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Dynamic Studies

NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is routinely employed for the comprehensive characterization of this compound derivatives.

The structural elucidation of novel benzo nih.govresearchgate.netmdpi.comnih.govdiazocino[2,1-a]isoindol-12(14H)-one derivatives has been successfully achieved through a suite of NMR experiments researchgate.netmdpi.com.

1D NMR (¹H and ¹³C): ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the carbon framework of the molecule. For example, in a series of benzo nih.govresearchgate.netmdpi.comnih.govdiazocino[2,1-a]isoindol-12(14H)-one derivatives, the chemical shifts in both ¹H and ¹³C spectra were instrumental in the initial structural assessment researchgate.netmdpi.com.

2D NMR:

COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, typically those on adjacent carbon atoms, allowing for the tracing of proton-proton connectivity within the molecule nih.gov.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei, providing a powerful method for assigning carbon resonances based on their attached proton signals nih.gov.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is particularly valuable for identifying quaternary carbons and for connecting different fragments of a molecule, which was crucial in distinguishing between potential isomers of benzo nih.govresearchgate.netmdpi.comnih.govdiazocino[2,1-a]isoindol-12(14H)-one derivatives researchgate.netmdpi.com.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations that are essential for determining stereochemistry and conformational details in solution.

The application of these techniques allows for the unambiguous assignment of all proton and carbon signals, providing a complete picture of the molecular structure in solution. An example of ¹H and ¹³C NMR data for a selected benzo nih.govresearchgate.netmdpi.comnih.govdiazocino[2,1-a]isoindol-12(14H)-one derivative is provided in the interactive table below.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | - | 132.8 |

| 2 | 7.31 (d, J = 7.5 Hz) | 122.9 |

| 3 | 7.50 (t, J = 7.5 Hz) | 128.9 |

| 4 | 7.36 (t, J = 7.5 Hz) | 124.6 |

| 4a | - | 137.9 |

| 5 | 7.20 (d, J = 7.5 Hz) | 127.8 |

| 6 | 4.50 (d, J = 14.5 Hz) | 46.9 |

| 7a | - | 134.1 |

| 8 | 7.88 (d, J = 7.5 Hz) | 122.3 |

| 9 | 7.55 (t, J = 7.5 Hz) | 133.5 |

| 10 | 7.65 (t, J = 7.5 Hz) | 129.2 |

| 11 | 7.45 (d, J = 7.5 Hz) | 125.6 |

| 11a | - | 149.2 |

| 12 | - | 168.4 |

| 13a | 6.10 (s) | 76.4 |

| 14 | 4.95 (d, J = 14.5 Hz) | - |

Dynamic NMR for Conformational Exchange Processes

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the kinetics of conformational exchange processes in molecules that exist as an equilibrium of two or more conformers. For the this compound ring, which possesses significant conformational flexibility, DNMR can provide critical data on the energy barriers separating different ring conformations, such as boat, chair, and twist-boat forms.

In principle, at low temperatures, the exchange between conformers is slow on the NMR timescale, allowing for the observation of distinct signals for each unique proton or carbon in each conformer. As the temperature is increased, the rate of conformational exchange accelerates. This increased rate leads to the broadening of the NMR signals, which eventually coalesce into a single, time-averaged signal at a specific temperature known as the coalescence temperature (Tc).

While specific DNMR studies on the parent this compound are not widely documented, research on related diazocinone structures illustrates the utility of this method. For instance, a study on a dihydrodiazocinone derivative revealed the presence of two distinct conformations that were non-interconverting at ambient temperature on the NMR timescale. nih.gov By following the kinetics of the conversion process at elevated temperatures (21 to 70 °C), researchers were able to calculate an activation energy of approximately 21 kcal/mol for the interconversion. nih.gov Similarly, the ¹H NMR spectrum of a pentacyclic system incorporating a diazocine-dione ring indicated the presence of two conformational isomers in a 1:0.25 ratio, identifiable by two distinct sets of proton signals. mdpi.com

These examples demonstrate that DNMR studies on this compound would be expected to reveal the thermodynamics and kinetics of its conformational equilibria, providing quantitative data on activation barriers (ΔG‡), exchange rates (k), and the relative populations of stable conformers.

Solid-State NMR Applications for Microcrystalline and Amorphous Forms

Solid-State NMR (ssNMR) spectroscopy provides detailed structural information on materials in their solid phase, making it an indispensable tool for characterizing microcrystalline and amorphous forms of this compound. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR measures these interactions, which are highly sensitive to the local molecular environment, including bond lengths, torsion angles, and intermolecular packing. mdpi.com

Key applications of ssNMR for this compound would include:

Polymorph Identification: Different crystalline forms (polymorphs) of this compound would exhibit distinct ssNMR spectra due to differences in crystal packing and molecular conformation. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can be used to obtain high-resolution spectra of ¹³C and ¹⁵N nuclei, where chemical shifts can serve as fingerprints for specific polymorphs.

Characterization of Amorphous Content: ssNMR can distinguish between crystalline and amorphous (disordered) domains within a sample. The signals from amorphous regions are typically broader than those from crystalline regions. This allows for the quantification of crystallinity in a given sample.

Conformational Analysis in the Solid State: ssNMR can determine the molecular conformation adopted by the diazocine ring in the solid state, which may differ from the preferred conformation in solution. This information is complementary to data obtained from X-ray diffraction, especially for samples that are not amenable to single-crystal analysis. nih.gov

By employing advanced ssNMR techniques, it is possible to gain a comprehensive understanding of the structure, packing, and disorder of this compound in the solid phase, which is crucial for controlling the physical properties of the material. mdpi.com

Vibrational Spectroscopy (FT-IR, Raman): Probing Molecular Vibrations and Conformational States

Characteristic Absorption Frequencies of the Diazocine Ring

The key characteristic absorption bands for the this compound ring are expected in the following regions:

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Reference |

| N-H Stretching | Secondary Amide (N-H) | 3200 - 3150 | mdpi.com |

| C-H Stretching | Methylene (B1212753) (CH₂) | 3000 - 2850 | |

| C=O Stretching (Amide I) | Carbonyl (C=O) | 1680 - 1650 | mdpi.com |

| N-H Bending (Amide II) | Amide (N-H) | 1570 - 1515 | |

| C-N Stretching (Amide III) | Amide (C-N) | 1300 - 1200 | mdpi.com |

The Amide I band, primarily due to C=O stretching, is one of the most intense and informative bands in the IR spectrum of a lactam. The Amide II band arises from a combination of N-H in-plane bending and C-N stretching. The N-H stretching frequency is sensitive to hydrogen bonding, typically appearing as a broad band if intermolecular hydrogen bonds are present in the solid state.

Conformational Sensitivity in Vibrational Spectra

The vibrational frequencies of the this compound ring are highly sensitive to its conformation. Changes in the ring's geometry (e.g., from a boat to a chair conformation) alter the dihedral angles and interatomic distances, which in turn affect the vibrational coupling and the resulting frequencies observed in the FT-IR and Raman spectra. core.ac.uk

The Amide I (C=O stretching) and N-H stretching bands are particularly sensitive probes of conformation and intermolecular interactions. For example, the formation of intra- or intermolecular hydrogen bonds involving the N-H and C=O groups will cause a significant redshift (a shift to lower frequency) in their respective stretching vibrations. Different conformers may favor different hydrogen bonding patterns, leading to distinct spectral signatures.

Therefore, by analyzing the vibrational spectra under various conditions (e.g., different solvents, temperatures, or in the solid vs. solution phase), it is possible to identify the presence of different conformers. This conformational sensitivity allows vibrational spectroscopy to be used as a tool to study the conformational equilibria of the diazocine ring system. core.ac.uk

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

Accurate Mass Determination and Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is a definitive analytical technique for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision, typically to within 5 parts per million (ppm). For this compound (molecular formula: C₄H₆N₂O₂), HRMS provides unambiguous verification of its chemical formula. waters.com

Using a soft ionization technique such as Electrospray Ionization (ESI), the molecule is typically observed as a protonated molecule [M+H]⁺ or as an adduct with other cations like sodium [M+Na]⁺ or potassium [M+K]⁺. The experimentally measured m/z value is then compared to the theoretically calculated exact mass for the proposed elemental formula.

The table below illustrates the expected accurate masses for common adducts of this compound. An experimental measurement that matches one of these theoretical values to within a few ppm provides very strong evidence for the assigned elemental composition. For instance, analysis of a related compound, 5,12-dihydrodibenzo[b,f] nih.govlibretexts.orgdiazocine-6,11-dione, showed a measured m/z of 239.08174 for the [M+H]⁺ ion, which closely matched the calculated value of 239.08150, confirming its formula of C₁₄H₁₀N₂O₂. mdpi.com

| Ion Species | Elemental Formula | Calculated Exact Mass (m/z) |

| [M]⁺˙ | C₄H₆N₂O₂ | 114.04293 |

| [M+H]⁺ | C₄H₇N₂O₂⁺ | 115.05075 |

| [M+Na]⁺ | C₄H₆N₂O₂Na⁺ | 137.03269 |

| [M+K]⁺ | C₄H₆N₂O₂K⁺ | 153.00663 |

This high degree of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental formulas, making HRMS an essential tool for the structural characterization of novel compounds and the verification of product purity.

Fragmentation Pathway Elucidation and Structural Confirmation

Mass spectrometry serves as a critical tool for the structural elucidation of this compound and its derivatives. The fragmentation patterns observed under techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) provide definitive structural information. While the specific fragmentation of the parent this compound is not extensively detailed in dedicated studies, the pathways can be reliably predicted based on the well-documented behavior of analogous cyclic amides, imides, and peptides. semanticscholar.orgnih.gov

The fragmentation of cyclic peptides, which share the core diamide (B1670390) structure, typically begins with a ring-opening event at one of the amide bonds to form a linear ion. nih.govshimadzu.com Subsequent fragmentation then proceeds along this linear structure, often through cleavage of the amide (N-CO) bond, leading to the formation of acylium cations and the loss of neutral amine fragments. For a molecule like this compound, this process would yield characteristic fragment ions that can confirm the integrity of the eight-membered ring and the nature of any substituents.

In Electron Ionization Mass Spectrometry (EI-MS), the molecular ion ([M]⁺˙) is often observed. Key fragmentation pathways for cyclic diamides generally include:

Alpha-Cleavage: Cleavage of the bond adjacent to the nitrogen or carbonyl group.

N-CO Bond Cleavage: This is a very common pathway in amides, leading to the loss of a neutral amine or lactam and the formation of a stable acylium ion.

Ring Fission: The eight-membered ring can undergo cleavage to produce smaller, stable fragments. For cyclic dipeptides, characteristic losses of substituent radicals from the side chains are also observed, which can be used to identify specific derivatives. nih.gov

Tandem mass spectrometry (MS/MS) experiments are invaluable for confirming proposed fragmentation pathways. By isolating a specific parent ion and inducing further fragmentation, a detailed map of its decomposition can be constructed, allowing for unambiguous structural confirmation. semanticscholar.orgshimadzu.com High-resolution mass spectrometry (HRMS) complements this by providing exact mass measurements of parent and fragment ions, which allows for the determination of their elemental compositions.

Electronic Spectroscopy (UV-Vis Spectroscopy) for Electronic Transitions and Conjugation

Electronic absorption spectroscopy, specifically UV-Vis spectroscopy, provides insight into the electronic structure of this compound and its derivatives. The spectra are characterized by electronic transitions originating from the amide chromophores within the diazocine ring. acs.orgacs.org The key transitions for amides occur in the far-UV region and are generally assigned as the n→π* and π→π* transitions. researchgate.netscispace.com

n→π Transition:* This transition involves the excitation of a non-bonding electron from an oxygen lone pair orbital (n) to an antibonding π* orbital of the carbonyl group. For simple amides, this is a relatively weak, symmetry-forbidden transition typically observed around 220 nm. researchgate.net

π→π Transition:* This is a higher-energy, intense transition involving the excitation of an electron from a bonding π orbital to an antibonding π* orbital. It is typically observed below 200 nm in simple amides. acs.orgresearchgate.net

In cyclic diamides like this compound, the interaction between the two amide chromophores can lead to exciton splitting of the π→π* transition, resulting in multiple absorption bands. acs.org The precise wavelength and intensity of these transitions are highly sensitive to the conformation of the eight-membered ring and the nature of substituents.

For diazocine derivatives that incorporate photoswitchable azobenzene-like moieties, the UV-Vis spectrum becomes more complex and informative. These derivatives can exist as Z (cis) and E (trans) isomers, which have distinct absorption spectra. beilstein-journals.orgacs.org The Z isomers typically show an n→π* transition band around 400 nm, while the π→π* transition occurs at shorter wavelengths. beilstein-journals.orgresearchgate.net Upon photoisomerization to the E form, the n→π* band experiences a significant bathochromic (red) shift to wavelengths greater than 500 nm. beilstein-journals.orgacs.org This clear separation of absorption bands allows for selective photo-switching between the two isomers using different wavelengths of light. nih.govresearchgate.net

| Compound/Derivative | Isomer | Transition | λmax (nm) | Solvent |

| N-acetyl diazocine derivatives | Z | n→π | ~400 | Acetonitrile |

| N-acetyl diazocine derivatives | E | n→π | ~515 | Acetonitrile |

| O-diazocine | cis | n→π | 400 | THF |

| O-diazocine | trans | n→π | 525 | THF |

| S-diazocine | cis | n→π | 400 | Acetonitrile |

| S-diazocine | trans | n→π | 525 | Acetonitrile |

This table presents representative data for functionalized diazocine systems, illustrating the distinct electronic transitions of their isomers. Data compiled from multiple sources. beilstein-journals.orgacs.org

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives

Chiroptical techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for characterizing the stereochemistry of chiral derivatives of this compound. These methods measure the differential interaction of a chiral molecule with left and right circularly polarized light. youtube.comyoutube.com

Circular dichroism spectroscopy is particularly powerful for studying the three-dimensional structure of molecules in solution. nih.gov For a chiral derivative of this compound, the CD spectrum would be dominated by the electronic transitions of the amide chromophores (n→π* and π→π*). acs.org The sign and magnitude of the CD signals (Cotton effects) are exquisitely sensitive to the molecule's conformation and the absolute configuration of its stereocenters.

In studies of rigid, bridged cyclic diamides, the electronic CD spectrum has been shown to arise from n→π* and π→π* transitions that are localized on the individual amide groups. acs.org The conformational rigidity of the diazocine ring would lead to a distinct CD signature, allowing for the correlation of the observed spectrum with a specific three-dimensional structure. For instance, the CD spectrum can reveal the presence of specific secondary structure elements like β-turns in cyclic peptides, which are conformationally related to the diazocine ring. nih.gov

While ORD provides complementary information, CD spectroscopy is often preferred due to its higher resolution, as it displays distinct bands for different electronic transitions. Vibrational Circular Dichroism (VCD), which measures the differential absorption of circularly polarized infrared radiation, can also be employed to provide even more detailed structural information about chiral derivatives in solution. nih.gov

Computational Spectroscopy for Spectral Assignment and Prediction

Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable tools for the prediction and interpretation of the spectroscopic properties of this compound and its derivatives. mdpi.comruc.dk These theoretical calculations provide a powerful synergy with experimental data, enabling detailed spectral assignment and structural confirmation. researchgate.net

Vibrational and NMR Spectra: DFT calculations can accurately predict vibrational (IR and Raman) spectra. By calculating the vibrational frequencies and their corresponding intensities, each experimental band can be assigned to specific molecular motions, such as C=O stretching or N-H bending. mdpi.com Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁵N) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.netnih.gov Comparing the calculated shifts with experimental data is a robust method for verifying chemical structure and assigning resonances, especially for complex derivatives. mdpi.com

Electronic and Chiroptical Spectra: Time-dependent DFT (TD-DFT) is widely used to calculate the electronic absorption (UV-Vis) and circular dichroism (CD) spectra. acs.orgnih.gov TD-DFT can predict the energies and oscillator strengths of electronic transitions (e.g., n→π* and π→π*), aiding in the interpretation of experimental UV-Vis spectra. scispace.com For chiral derivatives, TD-DFT can predict the entire CD spectrum, allowing for the determination of the absolute configuration of a molecule by comparing the calculated spectrum with the experimental one.

Mass Spectrometry: Theoretical calculations can also be used to rationalize the fragmentation pathways observed in mass spectrometry. By calculating the relative energies of different fragment ions and transition states, the most likely fragmentation mechanisms can be determined, supporting the interpretation of experimental mass spectra. nih.gov

The accuracy of these computational predictions depends on the chosen level of theory (functional) and basis set. ruc.dkyoutube.com Solvent effects can also be incorporated using models like the Polarizable Continuum Model (PCM) to better simulate experimental conditions. mdpi.com

| Spectroscopic Method | Computational Approach | Predicted Properties |

| Vibrational (IR, Raman) | DFT | Vibrational frequencies, intensities, and mode assignments |

| Nuclear Magnetic Resonance (NMR) | DFT (GIAO) | Chemical shifts (¹H, ¹³C, ¹⁵N), spin-spin coupling constants |

| Electronic (UV-Vis) | TD-DFT | Transition energies (λmax), oscillator strengths |

| Chiroptical (CD, ORD) | TD-DFT | Rotatory strengths, full CD/ORD spectra |

| Mass Spectrometry (MS) | DFT | Relative energies of ions and fragments |

Theoretical and Computational Chemistry Studies on 1,5 Diazocine 2,6 1h,5h Dione

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to predicting the behavior of 1,5-diazocine-2,6(1H,5H)-dione at the atomic level. These methods allow for the detailed examination of its electronic landscape and the energetic factors governing its chemical transformations.

Density Functional Theory (DFT) for Ground State Properties and Stability

Key ground state properties of this compound, such as its total energy, dipole moment, and vibrational frequencies, can be calculated. These parameters provide a foundational understanding of the molecule's intrinsic stability and its potential interactions with other molecules.

| Property | Calculated Value | Method/Basis Set |

| Total Energy | Data not available | Data not available |

| Dipole Moment | Data not available | Data not available |

| Key Bond Lengths | Data not available | Data not available |

| Key Bond Angles | Data not available | Data not available |

Ab Initio Methods for High-Accuracy Energetics and Molecular Properties

For even greater accuracy, particularly for energetic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be applied. While computationally more demanding than DFT, these methods provide benchmark-quality data on the electronic energy and other molecular properties of this compound. These high-accuracy calculations are crucial for validating results from less computationally intensive methods and for obtaining reliable energetic data for reaction mechanisms.

| Property | Calculated Value | Method/Basis Set |

| Electronic Energy | Data not available | Data not available |

| Ionization Potential | Data not available | Data not available |

| Electron Affinity | Data not available | Data not available |

Conformational Analysis and Energy Minima Identification

The eight-membered ring of this compound possesses significant conformational flexibility. Computational methods are essential for exploring the potential energy surface of the molecule to identify its various stable conformations (energy minima) and the transition states that connect them. Common conformations for similar eight-membered rings include boat-chair, twist-boat, and crown shapes.

Through systematic conformational searches and geometry optimizations, the relative energies of different conformers can be determined, allowing for the identification of the most stable, or "global minimum," conformation under specific conditions. This information is vital for understanding how the molecule's shape influences its physical and chemical properties. For related dihydrodiazocinone structures, two distinct conformations have been identified and studied, with an activation energy of approximately 21 kcal/mol for their interconversion. nih.gov

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Reaction Energetics and Transition State Characterization

Methods like synchronous transit-guided quasi-Newton (STQN) are used to locate transition state structures. Vibrational frequency analysis is then performed to confirm the presence of a single imaginary frequency, which is characteristic of a true transition state. This level of detail is invaluable for understanding reaction mechanisms, such as hydrolysis or polymerization, at a molecular level.

| Reaction | Reactant(s) | Transition State Energy (kcal/mol) | Product(s) | Reaction Energy (kcal/mol) |

| Data not available | Data not available | Data not available | Data not available | Data not available |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory provides a qualitative understanding of chemical reactivity by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals in this compound indicate its propensity to act as an electron donor (from the HOMO) or an electron acceptor (to the LUMO).

The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. Maps of the HOMO and LUMO surfaces visually represent the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks, respectively.

| Orbital | Energy (eV) | Description |

| HOMO | Data not available | Data not available |

| LUMO | Data not available | Data not available |

| HOMO-LUMO Gap | Data not available | Data not available |

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex results of quantum mechanical calculations into familiar chemical concepts like bonding, lone pairs, and resonance. For this compound, NBO analysis can quantify the extent of electron delocalization, particularly within the amide functional groups.

This analysis provides insights into the hybridization of the atoms, the nature of the chemical bonds (e.g., sigma and pi contributions), and the stabilizing effects of hyperconjugative interactions. These details help to explain the molecule's geometry, stability, and the electronic communication between different parts of the ring.

| Interaction (Donor -> Acceptor) | Stabilization Energy E(2) (kcal/mol) |

| Data not available | Data not available |

| Data not available | Data not available |

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution and Condensed Phases

Molecular dynamics simulations are a powerful tool to investigate the time-dependent behavior of molecules, providing a detailed picture of their conformational landscape and interactions with the environment.

The eight-membered ring of this compound is inherently flexible, capable of adopting multiple low-energy conformations. Computational studies on the analogous carbocycle, cyclooctane, have revealed a complex potential energy surface with several stable conformers, including the boat-chair, crown, twist-boat-chair, and boat-boat forms. tandfonline.com The boat-chair conformation is generally the most stable for cyclooctane. wikipedia.org For this compound, the presence of two planar amide groups significantly influences the conformational preferences.

MD simulations can elucidate the dynamic equilibria between these conformations and the pathways of their interconversion. The puckering of the diazocine ring is a key aspect of its dynamic behavior. Key puckering descriptors, such as those defined by Cremer and Pople, can be monitored during simulations to characterize the shape and transitions of the ring. It is expected that the molecule will predominantly explore boat-like and chair-like conformations, with the planarity of the amide bonds introducing specific constraints. The relative populations of these conformers are temperature-dependent, with certain forms being favored at lower temperatures. tandfonline.com

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

|---|---|---|

| Boat-Chair | 0.00 | C2-N1-C8-C7: -120, C4-C5-N5-C6: 118 |

| Twist-Boat | 1.25 | C2-N1-C8-C7: -85, C4-C5-N5-C6: 88 |

Note: This data is illustrative and based on general principles of eight-membered ring conformations.

The surrounding solvent can significantly impact the conformational equilibrium and dynamics of this compound. The two amide groups, with their hydrogen bond donor (N-H) and acceptor (C=O) sites, can engage in specific interactions with protic solvents like water or methanol.

MD simulations with explicit solvent models are crucial for capturing these effects. In polar solvents, conformations that expose the amide groups to the solvent, allowing for favorable hydrogen bonding, may be stabilized. Conversely, in nonpolar solvents, conformations that minimize the exposed polar surface area might be preferred. These solvent-solute interactions can alter the energy barriers between different ring conformations, thereby affecting the puckering dynamics.

The amide groups of this compound are primary sites for interactions with external species such as metal cations, anions, and other molecules. The carbonyl oxygens can act as Lewis bases to coordinate with cations, while the N-H groups can form hydrogen bonds with anions or other hydrogen bond acceptors.

Computational methods, particularly quantum mechanics (QM), can be used to accurately calculate the interaction energies. The interaction energy is typically calculated as the difference between the energy of the complex and the sum of the energies of the isolated individual molecules. researchgate.net Such calculations are vital for understanding the molecule's potential role in coordination chemistry, molecular recognition, and as a building block for supramolecular structures.

Table 2: Illustrative Interaction Energies of this compound with Cations

| Cation | Interaction Site | Interaction Energy (kcal/mol) |

|---|---|---|

| Li⁺ | Carbonyl Oxygen | -35.2 |

| Na⁺ | Carbonyl Oxygen | -28.5 |

Note: These values are hypothetical and serve to illustrate the concept.

Molecular Mechanics (MM) and Force Field Development for this compound Systems

Molecular mechanics is a computational method that uses classical physics to model the potential energy surface of a molecule. The accuracy of MM calculations is highly dependent on the quality of the force field, which is a set of parameters that define the potential energy function.

For a novel molecule like this compound, a specific force field may not be available in standard databases. Therefore, the development of a custom force field is often necessary. This process typically involves:

Quantum Mechanical Calculations: High-level QM calculations are performed to determine the molecule's equilibrium geometry, vibrational frequencies, and rotational energy barriers around key bonds.

Parameter Fitting: The parameters of the MM potential energy function (e.g., bond stretching force constants, angle bending force constants, and dihedral torsion parameters) are adjusted to reproduce the QM data.

Validation: The newly developed force field is tested by running MD simulations and comparing the calculated properties (e.g., density, heat of vaporization for the liquid phase) with available experimental data or higher-level computational results.

A particular challenge for this compound would be the accurate parameterization of the dihedral terms that govern the ring's conformational flexibility and the planarity of the amide bonds.

Quantitative Structure-Property Relationship (QSPR) Modeling for Non-Biological Properties

QSPR is a computational technique that aims to build a mathematical relationship between the structural features of a molecule and its macroscopic properties. mdpi.com For this compound and its derivatives, QSPR models could be developed to predict various non-biological properties.

The process involves:

Data Collection: A dataset of molecules with known experimental values for a specific property is compiled.

Descriptor Calculation: A large number of numerical descriptors representing the constitutional, topological, geometrical, and electronic features of the molecules are calculated.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create a model that correlates a subset of the descriptors with the property of interest. nih.gov

Model Validation: The predictive power of the model is assessed using external validation sets or cross-validation techniques.

QSPR models could be developed to predict properties such as solubility, melting point, or chromatographic retention times for a series of this compound derivatives. iupac.orgresearchgate.net

In Silico Design of Novel this compound Derivatives with Targeted Academic Properties

The this compound scaffold can be modified in silico to design new molecules with interesting academic properties. One area of interest is the design of photoswitchable molecules. By incorporating a photoswitchable unit, such as an azobenzene, into the diazocine framework, it is possible to create molecules whose conformation can be controlled by light. mdpi.com

For instance, computational studies can be used to design derivatives where the Z (cis) and E (trans) isomers of the photoswitch induce different conformations of the diazocine ring. This could have applications in the development of light-controlled molecular machines or smart materials. Docking studies can also be employed to design derivatives with specific binding affinities for host molecules or receptors. acs.org The design process would involve iterative cycles of virtual compound design, property prediction using computational methods, and selection of the most promising candidates for synthesis. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Azobenzene |

| Cyclooctane |

| Methanol |

Advanced Materials Science and Supramolecular Applications of 1,5 Diazocine 2,6 1h,5h Dione Scaffolds

Supramolecular Chemistry and Molecular Recognition

The unique conformational properties and hydrogen bonding capabilities of the 1,5-diazocine-2,6(1H,5H)-dione scaffold make it an intriguing candidate for applications in supramolecular chemistry. The arrangement of its amide functionalities within an eight-membered ring system offers specific sites for interaction with various guest molecules.

Host-Guest Chemistry with Non-Biological Analytes (e.g., Ions, Neutral Molecules)

Currently, detailed research on the host-guest chemistry of the parent this compound with non-biological analytes such as ions or neutral molecules is limited in publicly available literature. The focus of existing research has been more on substituted and fused diazocine systems, particularly in the context of their photochromic properties rather than their direct application in host-guest chemistry. beilstein-journals.orguni-kiel.de The inherent flexibility and potential for hydrogen bonding of the dione (B5365651) scaffold suggest that it could form complexes with various guests, a research avenue that remains to be fully explored.

Self-Assembly of this compound Derivatives into Ordered Structures

The self-assembly of molecules into well-defined, ordered structures is a cornerstone of supramolecular chemistry and materials science. While specific studies on the self-assembly of the parent this compound are not extensively documented, the principles of hydrogen bonding inherent to its diamide (B1670390) structure suggest a strong potential for forming one-dimensional tapes, sheets, or other organized architectures. The field has seen significant research into the self-assembly of related diazocine derivatives, often driven by their photoswitchable nature. beilstein-journals.org

Design of Molecular Cages, Capsules, and Rotaxanes

The construction of complex molecular architectures such as cages, capsules, and rotaxanes often relies on building blocks with well-defined geometries and interaction sites. There is currently a lack of specific research demonstrating the use of this compound as a primary building block in the design and synthesis of molecular cages, capsules, or rotaxanes. Broader research into diazocine-containing systems has shown their potential as guests within cucurbituril (B1219460) macrocycles, indicating a potential for their inclusion in interlocked molecular structures. beilstein-journals.org

Application in Functional Materials

The incorporation of unique molecular scaffolds into larger material systems can impart novel properties and functionalities. The this compound unit holds promise for the development of advanced functional materials.

Integration into Polymer Matrices for Advanced Materials

The integration of small molecules into polymer matrices is a common strategy for developing materials with enhanced properties. Research has demonstrated that the saturated analog, perhydro-1,5-diazocine-2,6-dione, can undergo solid-state polymerization to produce poly-β-alanine. researchgate.net This suggests that the unsaturated this compound could also potentially be polymerized or incorporated as a monomeric unit into various polymer backbones. Functionalized diazocines have been synthesized with groups suitable for polymer synthesis, highlighting the potential for creating photoresponsive polymers. beilstein-journals.org

Table 1: Polymerization of a Saturated 1,5-Diazocine-2,6-dione Analog

| Monomer | Polymerization Condition | Resulting Polymer | Reference |

| Perhydro-1,5-diazocine-2,6-dione | Solid-state, presence of water vapor or heating above melting point | Poly-β-alanine | researchgate.net |

Building Blocks for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials constructed from molecular building blocks. The rigid structure and potential for functionalization make diazocine derivatives attractive candidates for MOF and COF synthesis. While the direct use of this compound as a linker in MOFs or COFs is not yet reported, the broader class of diazocines has been identified as promising building blocks for such frameworks. beilstein-journals.org The ability to introduce functional groups onto the diazocine core would allow for the tuning of the resulting framework's properties. beilstein-journals.org

Development of Optoelectronic Materials (e.g., Luminescent Diazocine Derivatives)

The extended π-conjugation present in derivatives of the dibenzo uva.esresearchgate.netdiazocine scaffold makes them excellent candidates for use in organic optoelectronic devices. Researchers have successfully designed and synthesized novel diazocine derivatives that exhibit significant electroluminescent properties, particularly for applications in organic light-emitting diodes (OLEDs).

These materials often feature tetra-substituted ethylene (B1197577) moieties and can be functionalized with groups like anthracene (B1667546) to tune their electronic properties. For instance, certain derivatives have been developed as blue fluorescent compounds. In the solid film state, these materials can exhibit absorption in the 350-400 nm range and show strong blue photoluminescence (PL) with emission peaks around 440-450 nm. clockss.org The performance of these materials when used as the emitting layer in non-doped OLED devices has been evaluated, demonstrating their potential for creating efficient and color-pure displays. One study reported that an OLED device using a 2,6-substituted diazocine derivative as the emitter showed excellent characteristics, including a maximum electroluminescence (EL) emission in the green spectrum at 518 nm and a high external quantum efficiency of 2.83%. clockss.org

The photoluminescence wavelengths can be shifted based on the specific substitution patterns on the aromatic rings, allowing for the fine-tuning of the emitted color. clockss.org This tunability is a critical factor in the development of next-generation displays and lighting technologies.

Table 1: Performance of Selected Diazocine-Based OLED Devices

| Device Configuration | Emitting Layer (EML) | Max. Emission (nm) | Current Efficiency (cd/A) | CIE Coordinates (x, y) |

|---|---|---|---|---|

| ITO / 2-TNATA / NPB / EML / Alq3 / LiF / Al | AK14 | - | 2.16 | - |

| ITO / 2-TNATA / NPB / EML / Alq3 / LiF / Al | AK15 | - | 2.83 | (0.16, 0.23) |

Data compiled from published research on diazocine derivatives in OLEDs. researchgate.net

Sensor Development for Environmental or Industrial Analytes

The responsive electronic structure of diazocine derivatives also makes them suitable for use in chemical sensors. The spectra of these compounds can be tuned by environmental factors such as pH, forming the basis for optical sensing mechanisms. clockss.org

A notable development in this area is the design and synthesis of a novel "scolopendra-type" polymer, polydodecyloxybenzoyl uva.esresearchgate.net-diazocine (PDBD). This material was prepared in good yields through a one-pot reaction of 2,5-bis(4-(dodecyloxy)-benzoyl)terephthaloyl azide (B81097) with trifluoroacetic acid (TFA). The resulting polymer is soluble in common organic solvents and exhibits good thermal stability.

Crucially, UV-Vis spectral studies demonstrated that the PDBD polymer exhibits distinct optical property changes in response to varying concentrations of trifluoroacetic acid. This phenomenon, based on the protonation and deprotonation of the diazocine nitrogen atoms, allows the material to function as an optical sensor. Such a material could be utilized for fabricating sensors to detect acidic vapors or changes in pH in environmental and industrial settings.

Table 2: Properties of Polydodecyloxybenzoyl uva.esresearchgate.net-diazocine (PDBD) Sensor Material

| Property | Description |

|---|---|

| Material Type | Scolopendra-type Polymer |

| Core Scaffold | uva.esresearchgate.net-Diazocine |

| Sensing Mechanism | Protonation/Deprotonation |

| Analyte | Trifluoroacetic Acid (TFA) |

| Detection Method | UV-Vis Spectroscopy |

This table summarizes the characteristics of the novel PDBD polymer designed for optical sensing applications.

Role of this compound as a Ligand in Coordination Chemistry and Catalysis

The electron-rich nature of the diazocine structure, containing two nitrogen atoms, allows it to act as a versatile ligand for metal ions. This coordination capability enables the generation of a wide range of metal complexes with fascinating geometric architectures. clockss.org The ability to modify the diazocine scaffold with various substituents allows for the fine-tuning of the electronic and steric properties of the resulting ligands, which is crucial for applications in catalysis.

Design of Ligands for Transition Metal Catalysis (e.g., for polymerization, organic transformations)

The this compound framework has been explored in the context of polymerization reactions. Specifically, the monomer perhydro-1,5-diazocine-2,6-dione has been shown to undergo polymerization in the solid state when exposed to water vapor, yielding poly-β-alanine in nearly quantitative amounts. This monomer also polymerizes rapidly when heated above its melting point, even without the presence of water. Thermal analysis and X-ray diffraction data suggest this solid-state polymerization proceeds via a mechanism similar to partial melt polycondensation.